![molecular formula C14H17NO5 B2913930 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 304858-45-5](/img/structure/B2913930.png)
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
A novel MOF, synthesized using a related compound, demonstrates effective adsorption properties for anionic dyes from aqueous solutions. This showcases the potential of derivatives of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid in environmental remediation, particularly in dye adsorption and separation processes (Zhao et al., 2020).
Corrosion Inhibition
Research on indanones derivatives, closely related to the structure of interest, reveals their significant anti-corrosive properties on mild steel in acidic conditions. This suggests the potential application of this compound derivatives in developing corrosion inhibitors for industrial applications (Saady et al., 2018).
Crystal Engineering
The study of hydrogen-bonded carboxylic acid dimers, like those derived from cyclic amines similar to the compound of interest, provides insights into the self-assembly processes in crystal engineering. This highlights its potential use in designing novel crystal structures for various applications (Wojnarska et al., 2019).
Synthesis of Antifungal Agents
A method applied to N-benzylpyroglutamic acids, related to the compound of interest, for the conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines has been explored. This process could be utilized in the synthesis of potential antifungal products, demonstrating its utility in pharmaceutical development (Oudir et al., 2006).
Coordination Polymers and Photophysical Properties
Lanthanide-based coordination polymers assembled from derivatives of carboxylic acids, similar to the compound , exhibit interesting photophysical properties. These findings could lead to applications in materials science, particularly in the development of luminescent materials (Sivakumar et al., 2011).
Mechanism of Action
Mode of Action
The 2,4-dimethoxybenzyl (DMB) moiety is often used as a protecting group in the synthesis of diverse drug candidates . It’s possible that the compound interacts with its targets through the DMB moiety, but this requires further investigation .
Biochemical Pathways
The dmb moiety is known to be involved in reactions at the benzylic position, which can lead to various downstream effects . More research is needed to elucidate the specific pathways affected by 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid .
Pharmacokinetics
The DMB moiety is known to be highly acid-labile, suggesting that the compound may be sensitive to the acidic environment of the stomach .
Result of Action
Given the compound’s structure, it may have a range of potential effects depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGRQLUQFPWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.